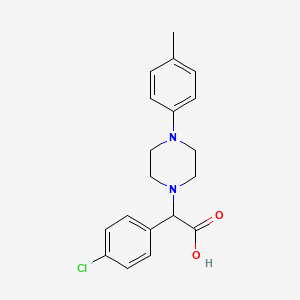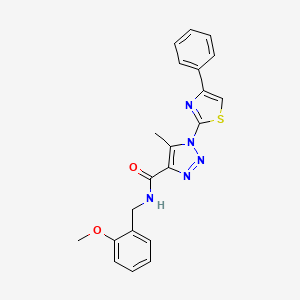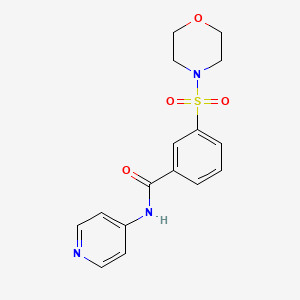
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, also known as MPSI, is a chemical compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent. MPSI belongs to the class of imidazole-based sulfonamides, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antibacterial Applications : Research has demonstrated the synthesis of new heterocyclic compounds based on sulfonamide derivatives, showing potential antimicrobial and antibacterial activities. For instance, studies on derivatives incorporating the sulfonamide moiety have aimed at producing compounds suitable as antibacterial agents, revealing several compounds with high activities against certain bacteria strains (Azab et al., 2013).
Synthesis Techniques : Innovative synthesis techniques have been developed to create N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, leveraging simple and inexpensive procedures to obtain desired products in moderate to good yields. Such methodologies underscore the versatility of sulfonamides in synthesizing complex structures, which could potentially include compounds like "1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide" (Yu et al., 2014).
Chemical Modification and Derivatives : The creation of bioactive sulfonamide and amide derivatives, incorporating piperazine rings and imidazo[1,2-b]pyridazine moieties, has been explored. These compounds were synthesized and characterized for their in vitro antimicrobial activity against various bacteria and fungi, as well as for their antimalarial potential (Bhatt et al., 2016).
Drug Synthesis and Potential Applications : Efforts in synthesizing compounds with the potential for drug development have led to the creation of structures like 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene. This demonstrates the synthetic versatility of sulfonamides in accessing complex molecular architectures that could be pivotal in developing new therapeutic agents (Sousa et al., 2001).
properties
IUPAC Name |
1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBLRZGLXOFYBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)

![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)
![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)

![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2416025.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)


![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2416031.png)

